N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline
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Overview
Description
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline involves several steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then reacted with propyl bromide to introduce the propyl group at the 4-position. The resulting compound is then acetylated with acetic anhydride to form the acetyl derivative. Finally, the acetylated compound is reacted with norvaline to yield this compound .
Chemical Reactions Analysis
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex coumarin derivatives.
Biology: The compound exhibits antimicrobial activity and is studied for its potential use as an antibacterial agent.
Medicine: Due to its anti-inflammatory properties, it is investigated for potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with various molecular targets. The compound is known to inhibit the activity of certain enzymes, such as oxidoreductases, by binding to their active sites. This inhibition leads to the disruption of key metabolic pathways, resulting in antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}norvaline is unique compared to other coumarin derivatives due to its specific substitution pattern and the presence of the norvaline moiety. Similar compounds include:
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of this compound.
4-methylcoumarin derivatives: These compounds share the core coumarin structure but differ in their substitution patterns and biological activities.
Properties
Molecular Formula |
C20H25NO6 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-4-6-13-10-18(23)27-19-12(3)16(9-8-14(13)19)26-11-17(22)21-15(7-5-2)20(24)25/h8-10,15H,4-7,11H2,1-3H3,(H,21,22)(H,24,25) |
InChI Key |
XRMYOOPCIFVNGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CCC)C(=O)O |
Origin of Product |
United States |
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